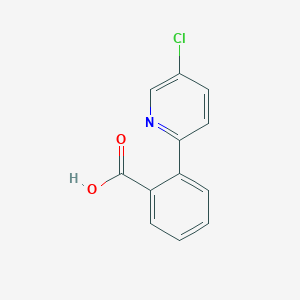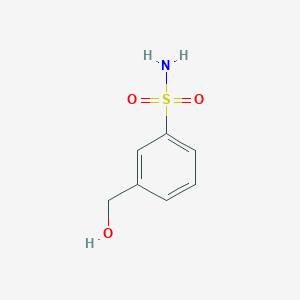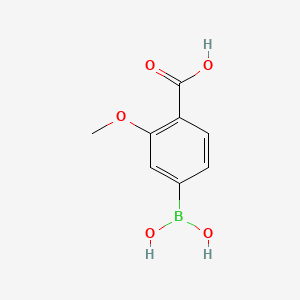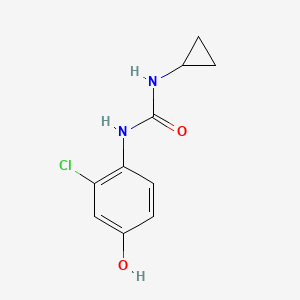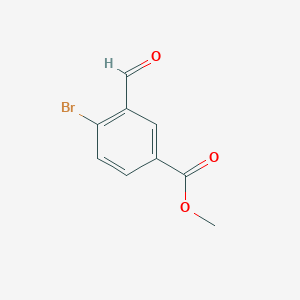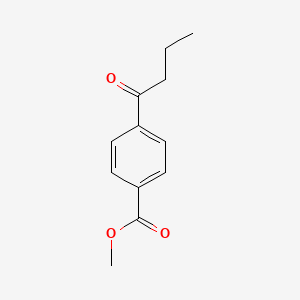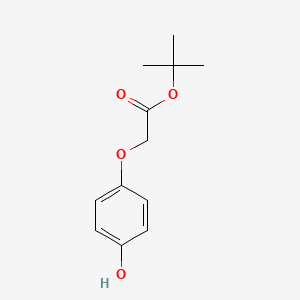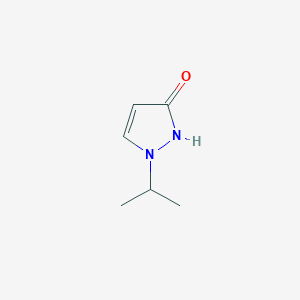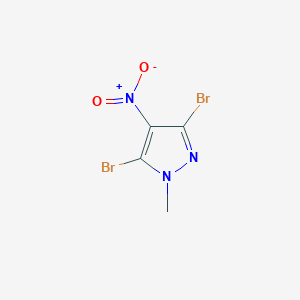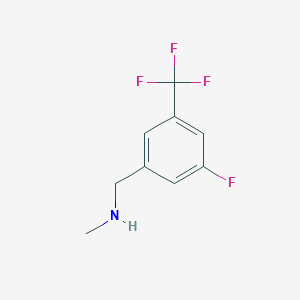
1-(3-fluoro-5-(trifluoromethyl)phenyl)-N-methylmethanamine
Übersicht
Beschreibung
1-(3-fluoro-5-(trifluoromethyl)phenyl)-N-methylmethanamine is a useful research compound. Its molecular formula is C9H9F4N and its molecular weight is 207.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization of Novel Polyimides
Research has led to the development of novel fluorinated aromatic diamine monomers and fluorine-containing polyimides. These materials demonstrate excellent solubility in polar organic solvents, commendable thermal stability, and outstanding mechanical properties, making them potentially useful in various industrial applications (Yin et al., 2005).
Development of Water-Soluble Neurokinin-1 Receptor Antagonists
Studies have reported the synthesis of high-affinity, orally active neurokinin-1 receptor antagonists that show significant pre-clinical efficacy in models relevant to emesis and depression. These compounds have been designed for both intravenous and oral clinical administration (Harrison et al., 2001).
Chemical Synthesis Advances
Efficient and practical synthesis methods have been developed for various compounds featuring the 1-(3-fluoro-5-(trifluoromethyl)phenyl)-N-methylmethanamine structure. These methods enable the production of complex molecules for potential use in pharmaceuticals and other applications (Vaid et al., 2012).
Biological Activity of Pyrimidine Linked with Morpholinophenyl Derivatives
Novel pyrimidine derivatives linked with morpholinophenyl structures have been synthesized and demonstrated significant larvicidal activity. This indicates potential applications in pest control and related fields (Gorle et al., 2016).
Inhibitors of NF-kappaB and AP-1 Gene Expression
Compounds have been synthesized that inhibit transcription mediated by NF-kappaB and AP-1 transcription factors. These inhibitors have potential therapeutic applications in treating diseases where these transcription factors are implicated (Palanki et al., 2000).
Exploration of the Goldilocks Effect in Inhibitor Design
Research has explored the balance of pKa and steric effects in the design of inhibitors, specifically targeting phenylethanolamine N-methyltransferase (PNMT). This work highlights the delicate balance required in drug design for achieving potency and selectivity (Grunewald et al., 2006).
Safety and Hazards
Wirkmechanismus
Target of Action
It’s structurally similar to 3-fluoro-5-(trifluoromethyl)phenyl isocyanate , which is an organic building block containing an isocyanate group . Isocyanates are known to react with a variety of biological targets, including amines, alcohols, and thiols, which are abundant in biological systems.
Eigenschaften
IUPAC Name |
1-[3-fluoro-5-(trifluoromethyl)phenyl]-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F4N/c1-14-5-6-2-7(9(11,12)13)4-8(10)3-6/h2-4,14H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSHXOUCKAXRBEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=CC(=C1)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30630990 | |
| Record name | 1-[3-Fluoro-5-(trifluoromethyl)phenyl]-N-methylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30630990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
690653-23-7 | |
| Record name | 1-[3-Fluoro-5-(trifluoromethyl)phenyl]-N-methylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30630990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
